4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine
Description
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine is a pyrimidine-based small molecule featuring a cyclobutyl substituent at the 4-position and a methoxy-linked piperidinyl moiety at the 6-position. The piperidine ring is further functionalized with a cyclopropanecarbonyl group, which introduces steric bulk and modulates electronic properties. This compound is hypothesized to interact with biological targets through its pyrimidine core, with substituents influencing binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(15-4-5-15)21-8-6-13(7-9-21)11-23-17-10-16(19-12-20-17)14-2-1-3-14/h10,12-15H,1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEOTJQPNPDIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Pyrimidine Core Activity
Role of Methoxy Substituents
Evidence from pyrido[2,3-d]pyrimidine derivatives demonstrates that a methoxy group at the C-5 position (analogous to the 6-methoxy group in the target compound) is critical for anti-proliferative activity. Removal of the methoxy group (e.g., compound 4b) resulted in near-complete loss of activity, while its presence enhanced binding interactions, likely through electronic stabilization or hydrogen bonding . Similarly, methoxy groups in pyrimidine derivatives are known to donate electron density, facilitating reactions such as oxidative addition to palladium catalysts (e.g., in cross-coupling reactions) .
Impact of Cyclic Alkyl and Acyl Groups
- Cyclobutyl vs. Cyclopropane Carbonyl : The cyclobutyl group in the target compound may confer rigidity and influence lipophilicity compared to smaller rings like cyclopropane. For instance, cyclopropane-containing analogs (e.g., 1-cyclopropanecarbonylpiperidine) may exhibit enhanced metabolic stability due to strain-induced reactivity, whereas cyclobutyl groups balance steric effects and conformational flexibility .
Comparison with Piperazine- and Oxadiazole-Containing Analogs
A structurally related compound, 4-cyclobutyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine (C₁₆H₂₂N₆O), replaces the cyclopropanecarbonylpiperidinyl group with a piperazine ring bearing a methyl-oxadiazole substituent . Key differences include:
- Oxadiazole vs. Cyclopropanecarbonyl : Oxadiazoles are electron-deficient heterocycles that improve metabolic stability and membrane permeability. In contrast, the cyclopropanecarbonyl group may enhance target selectivity through steric interactions.
- Piperazine vs.
Electronic and Steric Influences on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups donate electron density to the pyrimidine ring, enhancing nucleophilic aromatic substitution (e.g., in palladium-catalyzed couplings) . Conversely, electron-withdrawing groups like carbonyls (e.g., in 1-phenylethanone-2-yl substituents) reduce activity, as observed in compound 4c (IC₅₀ >40 µM vs. 6.9 µM for 4a) .
- Steric Effects : Bulky substituents (e.g., cyclopropanecarbonyl) may hinder binding in sterically sensitive active sites but improve specificity in others.
Biological Activity
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound belongs to a class of substituted pyrimidines, characterized by a cyclobutyl group and a piperidine derivative. Its molecular formula is , and it exhibits properties that make it a candidate for further pharmacological evaluation.
Biological Activity Overview
The primary biological activities associated with this compound include:
- Histone Demethylase Inhibition : The compound has been identified as a histone demethylase inhibitor, which plays a crucial role in the regulation of gene expression and is implicated in various cancers such as prostate, breast, and lung cancer .
- Kinase Inhibition : Related compounds have shown activity as Bruton's tyrosine kinase (BTK) inhibitors, which are important in the treatment of B-cell malignancies. This suggests that this compound may exhibit similar properties .
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific enzymes involved in cellular signaling pathways. Inhibition of histone demethylases can lead to altered epigenetic states, potentially reversing aberrant gene silencing in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies : Laboratory studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against prostate cancer cells, suggesting its potential as a therapeutic agent .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings support its role as an anticancer agent, warranting further investigation into its pharmacokinetics and toxicity profiles.
- Comparative Studies : Research comparing this compound with other known inhibitors has shown that it possesses a favorable safety profile while maintaining effective inhibition of target enzymes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
